molecular formula C10H12O2 B1240414 Isoegomaketone CAS No. 34348-59-9

Isoegomaketone

Cat. No.: B1240414
CAS No.: 34348-59-9
M. Wt: 164.2 g/mol
InChI Key: XEYCZVQIOJGCNL-ONEGZZNKSA-N
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Mechanism of Action

Target of Action

Isoegomaketone (iEMK) is a water-soluble natural ketone compound that is commonly present in Rabdosia angustifolia and Perilla frutescens . It has been found to have a wide range of pharmacological activity, and its potential targets have been examined using the network pharmacology approach . The primary targets of iEMK are Mycobacterium abscessus strains .

Mode of Action

iEMK has been shown to inhibit the growth of reference and clinically isolated M. abscessus strains in macrophages . It demonstrates effectiveness at lower concentrations against macrophage-infected M. abscessus than when used to treat the bacteria directly . This suggests that iEMK interacts with its targets and results in changes that inhibit the growth of these bacteria.

Biochemical Pathways

The target genes of iEMK are closely related to the biological processes of this compound, such as atherosclerotic formation, inflammation, tumor formation, cytotoxicity, bacterial infection, virus infection, and parasite infection . These findings show that iEMK may interact with a wide range of proteins and biochemical processes to form a systematic pharmacological network .

Pharmacokinetics

The pharmacological characteristics of iEMK were evaluated in silico using the Swiss Absorption, Distribution, Metabolism, and Excretion (Swiss ADME) and Deep Learning–Acute Oral Toxicity (DL-AOT) methods . The results showed that iEMK had good drug-likeness, bioavailability, medicinal chemistry friendliness, and acceptable toxicity .

Result of Action

abscessus strains in macrophages but also exhibits anti-biofilm properties and the potential to mitigate macrolide-inducible resistance . This underscores its promise as a standalone or adjunctive therapeutic agent . Overall, the results suggest that further development of iEMK as a clinical drug candidate is promising for inhibiting M. abscessus growth, especially considering its dual action against both planktonic bacteria and biofilms .

Action Environment

Nontuberculous mycobacteria (NTM), including M. abscessus, are opportunistic pathogens that widely exist in the environment, including in soil, natural water, and drinking water . The action, efficacy, and stability of iEMK may be influenced by these environmental factors.

Biochemical Analysis

Biochemical Properties

Isoegomaketone plays a crucial role in various biochemical reactions. It interacts with a wide range of enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the production of nitric oxide, monocyte chemoattractant protein-1, and interleukin-6 in RAW 264.7 cells . Additionally, it interacts with target genes related to atherosclerotic formation, inflammation, tumor formation, cytotoxicity, bacterial infection, virus infection, and parasite infection . These interactions highlight the compound’s potential in modulating various biochemical processes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in DLD1 human colon cancer cells through caspase-dependent and caspase-independent pathways . It also affects cellular responses to chemical stress, aging, and radiation . These cellular effects underscore the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound has been shown to upregulate heme oxygenase-1 (HO-1) expression via the ROS/p38 MAPK/Nrf2 pathway in RAW264.7 cells . This pathway involves the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in the cellular antioxidant response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound exhibits good stability and acceptable toxicity . In sepsis-induced lung injury models, this compound treatment at a dose of 10 mg/kg ameliorated lung injury and reduced inflammation and oxidative stress . These findings suggest that this compound maintains its efficacy over time and has potential long-term benefits in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study on collagen antibody-induced arthritis in male Balb/c mice, this compound treatment at 10 mg/kg/day significantly reduced arthritis severity compared to lower doses . Similarly, in a dextran sodium sulfate-induced colitis model, this compound at 5 mg/kg ameliorated disease severity . These studies highlight the importance of dosage in determining the therapeutic efficacy and potential adverse effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid metabolism and atherosclerosis . It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound has been shown to modulate the levels of malondialdehyde, myeloperoxidase, superoxide dismutase, and glutathione in lung tissues . These interactions highlight the compound’s potential in modulating metabolic processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to have good bioavailability and medicinal chemistry friendliness . Additionally, this compound’s distribution within tissues is influenced by its interactions with various proteins and biochemical processes . These properties contribute to its potential as a therapeutic agent.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to induce the nuclear translocation of Nrf2 in RAW264.7 cells, leading to the upregulation of HO-1 expression . This localization is essential for its role in the cellular antioxidant response. Additionally, this compound’s interactions with other subcellular compartments and organelles contribute to its overall biochemical activity.

Chemical Reactions Analysis

Isoegomaketone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can yield alcohol derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: this compound can participate in substitution reactions, particularly with nucleophiles. For example, it can react with amines to form imine derivatives.

Properties

IUPAC Name

(E)-1-(furan-3-yl)-4-methylpent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(2)3-4-10(11)9-5-6-12-7-9/h3-8H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYCZVQIOJGCNL-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)C1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C(=O)C1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701266498
Record name (2E)-1-(3-Furanyl)-4-methyl-2-penten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34348-59-9
Record name (2E)-1-(3-Furanyl)-4-methyl-2-penten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34348-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Penten-1-one, 1-(3-furanyl)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034348599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-1-(3-Furanyl)-4-methyl-2-penten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoegomaketone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8LS3K868H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoegomaketone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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